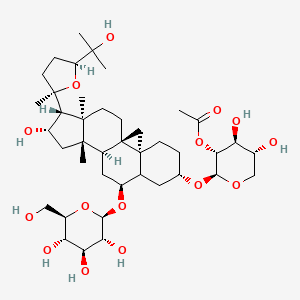
Astragaloside-II
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Astragaloside-II is a triterpenoid saponin compound extracted from the root of Astragalus membranaceus, a traditional Chinese medicinal herb. It is one of the primary active components of Astragalus membranaceus and is known for its various pharmacological properties, including anti-inflammatory, antioxidant, and immunomodulatory effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Astragaloside-II can be synthesized through a series of chemical reactions involving the cyclization of triterpenoid precursors. The synthetic route typically involves the use of organic solvents and catalysts to facilitate the cyclization and glycosylation processes. The reaction conditions often include controlled temperatures and pH levels to ensure the stability and yield of the final product .
Industrial Production Methods
Industrial production of this compound primarily involves the extraction and purification from the roots of Astragalus membranaceus. The process includes drying and grinding the roots, followed by solvent extraction using ethanol or methanol. The extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate and purify this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Astragaloside-II undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at the glycosidic moieties, leading to the formation of different glycoside derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as various glycoside derivatives with different pharmacological properties .
Applications De Recherche Scientifique
Astragaloside-II has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of triterpenoid saponins and their chemical properties.
Biology: Investigated for its effects on cellular processes, such as cell proliferation, apoptosis, and differentiation.
Medicine: Studied for its potential therapeutic effects in treating conditions like cardiovascular diseases, cancer, and immune disorders.
Industry: Utilized in the development of health supplements and herbal medicines due to its pharmacological properties
Mécanisme D'action
Astragaloside-II exerts its effects through various molecular targets and pathways. It modulates the activity of signaling pathways, such as the NF-κB and MAPK pathways, which are involved in inflammation and immune responses. Additionally, this compound interacts with cellular receptors and enzymes, leading to the regulation of oxidative stress, apoptosis, and cell proliferation .
Comparaison Avec Des Composés Similaires
Astragaloside-II is often compared with other similar compounds, such as Astragaloside-I, Astragaloside-III, and Astragaloside-IV. These compounds share similar triterpenoid structures but differ in their glycosidic moieties and pharmacological properties. This compound is unique in its specific glycosidic structure, which contributes to its distinct biological activities .
List of Similar Compounds
- Astragaloside-I
- Astragaloside-III
- Astragaloside-IV
This compound stands out due to its potent anti-inflammatory and immunomodulatory effects, making it a valuable compound in both research and therapeutic applications .
Propriétés
Formule moléculaire |
C41H66O15 |
|---|---|
Poids moléculaire |
799.0 g/mol |
Nom IUPAC |
[(2S,3R,4S,5R)-4,5-dihydroxy-2-[[(1R,3R,6S,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-12,16-dimethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate |
InChI |
InChI=1S/C41H66O15/c1-19(43)52-32-28(46)23(45)17-51-35(32)53-20-7-10-40-18-41(40)12-11-37(4)33(39(6)9-8-27(56-39)36(2,3)50)22(44)15-38(37,5)26(41)14-24(21(40)13-20)54-34-31(49)30(48)29(47)25(16-42)55-34/h20-35,42,44-50H,7-18H2,1-6H3/t20-,21?,22-,23+,24-,25+,26-,27-,28-,29+,30-,31+,32+,33-,34+,35-,37+,38-,39+,40+,41+/m0/s1 |
Clé InChI |
LVBLYMQWWGLBRE-KBPGRPEXSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1[C@H]([C@@H](CO[C@H]1O[C@H]2CC[C@]34C[C@@]35CC[C@@]6([C@H]([C@H](C[C@]6([C@@H]5C[C@@H](C4C2)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@]8(CC[C@H](O8)C(C)(C)O)C)C)O)O |
SMILES canonique |
CC(=O)OC1C(C(COC1OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


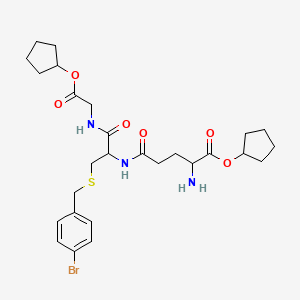
![Sodium;hydride;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B15073823.png)
![tert-butyl N-[[2-[benzyl(methyl)amino]-2-oxoethyl]-cyanoamino]carbamate](/img/structure/B15073825.png)
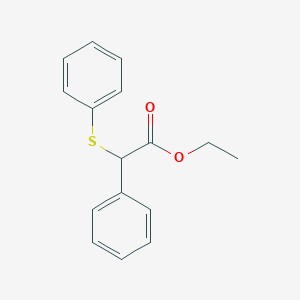
![1-[(2S)-1-methylsulfonylpropan-2-yl]-4-(trifluoromethyl)indole-5-carbonitrile](/img/structure/B15073845.png)
![(2S,4R)-N-[(1R,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide](/img/structure/B15073846.png)
![(2S)-2-hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic acid](/img/structure/B15073847.png)
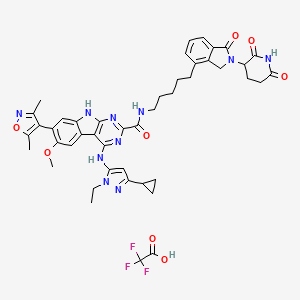
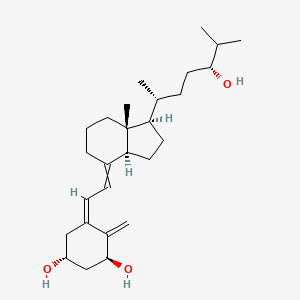
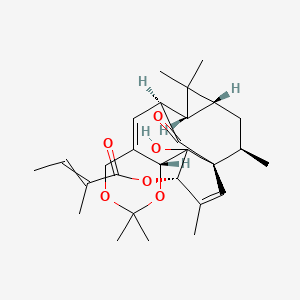
![2-[2-[2-[2-(2-hexyldecanoyloxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethyl 2-hexyldecanoate](/img/structure/B15073886.png)
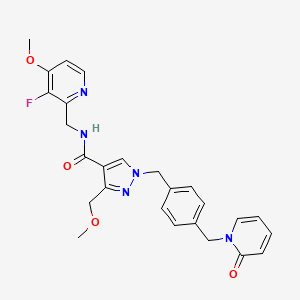
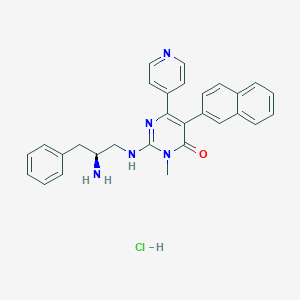
![(3S)-1-[2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl]-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride](/img/structure/B15073903.png)
